7,8-Dimethoxyflavone 7,8-Dimethoxyflavone 7,8-dimethoxyflavone is a dimethoxyflavone that is the 7,8-dimethyl ether derivative of 7,8-dihydroxyflavone. It has a role as a plant metabolite and an anti-inflammatory agent. It is functionally related to a 7,8-dihydroxyflavone.
Brand Name: Vulcanchem
CAS No.: 65548-54-1
VCID: VC21350652
InChI: InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3
SMILES: COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

7,8-Dimethoxyflavone

CAS No.: 65548-54-1

Cat. No.: VC21350652

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dimethoxyflavone - 65548-54-1

CAS No. 65548-54-1
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 7,8-dimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3
Standard InChI Key KJRQQECDVUXBCO-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC
Canonical SMILES COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC

Chemical Properties and Structure

Molecular Composition and Identifiers

7,8-Dimethoxyflavone has the molecular formula C₁₇H₁₄O₄, with a precise molecular weight of 282.29 g/mol. This compound is registered in chemical databases with several identifiers, facilitating its recognition across research platforms. Its PubChem CID is 689014, while its CAS registry number is 65548-54-1. Additional identifiers include its InChIKey (KJRQQECDVUXBCO-UHFFFAOYSA-N) and various database-specific codes such as ChEBI ID (CHEBI:192767) and ChEMBL ID (CHEMBL441526) .

Table 1: Chemical Identifiers of 7,8-Dimethoxyflavone

Identifier TypeValue
PubChem CID689014
CAS Number65548-54-1
IUPAC Name7,8-dimethoxy-2-phenylchromen-4-one
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.29 g/mol
InChIKeyKJRQQECDVUXBCO-UHFFFAOYSA-N
ChEBI IDCHEBI:192767
ChEMBL IDCHEMBL441526

Structural Characteristics

The structure of 7,8-dimethoxyflavone features the classic flavone backbone consisting of a 2-phenylchromen-4-one system. Its defining characteristic is the presence of two methoxy (-OCH₃) groups at positions 7 and 8 of the A-ring. The compound's IUPAC name is 7,8-dimethoxy-2-phenylchromen-4-one, which precisely describes its structural arrangement .

This specific methoxylation pattern distinguishes 7,8-dimethoxyflavone from other flavonoids and contributes significantly to its physicochemical properties and biological activities. The methoxy groups enhance lipophilicity compared to hydroxylated flavones, potentially improving membrane permeability and bioavailability in biological systems .

Synthesis and Metabolism

Synthetic Pathways

Multiple synthetic routes have been developed to produce 7,8-dimethoxyflavone in laboratory settings. One notable approach involves the transformation of 3-hydroxy-5,7,8-trimethoxyflavones via corresponding sulfonates. This method allows for selective dealkylation, ultimately yielding 3,5-dihydroxy-7,8-dimethoxyflavones with specific substitution patterns .

The Allan-Robinson reaction has also been employed in the synthesis of flavones with this substitution pattern. This reaction typically involves the cyclization of appropriately substituted acetophenones with acid anhydrides to form the flavone core structure. Subsequently, selective demethylation techniques can be applied to achieve the desired methoxylation pattern .

Microbial Metabolism

The microbial metabolism of 7,8-dimethoxyflavone has been extensively studied, revealing distinct transformation pathways depending on the microbial species involved. When subjected to Mucor ramannianus, 7,8-dimethoxyflavone undergoes transformation into five different metabolites :

  • 7,8-dimethoxy-4'-hydroxyflavone

  • 3',4'-dihydroxy-7,8-dimethoxyflavone

  • 7,3'-dihydroxy-8-methoxyflavone

  • 7,4'-dihydroxy-8-methoxyflavone

  • 8-methoxy-7,3',4'-trihydroxyflavone

In contrast, when metabolized by Aspergillus flavus, 7,8-dimethoxyflavone is completely converted to a single metabolite: 7-hydroxy-8-methoxyflavone. This differential metabolism demonstrates the species-specific nature of flavonoid biotransformation and highlights the importance of microbial systems in modifying flavonoid structures .

Table 2: Microbial Metabolism of 7,8-Dimethoxyflavone

Microbial SpeciesMetabolic Products
Mucor ramannianus7,8-dimethoxy-4'-hydroxyflavone
3',4'-dihydroxy-7,8-dimethoxyflavone
7,3'-dihydroxy-8-methoxyflavone
7,4'-dihydroxy-8-methoxyflavone
8-methoxy-7,3',4'-trihydroxyflavone
Aspergillus flavus7-hydroxy-8-methoxyflavone

Biological Activities

Anti-inflammatory Properties

7,8-Dimethoxyflavone demonstrates significant anti-inflammatory activity, making it potentially valuable for treating inflammatory conditions. Its anti-inflammatory mechanisms appear to involve modulation of pro-inflammatory signaling pathways and reduction of inflammatory mediators. This property is consistent with many flavonoids but may be enhanced by the specific dimethoxy substitution pattern at positions 7 and 8 .

Antioxidant Effects

Like many flavonoids, 7,8-dimethoxyflavone possesses antioxidant capabilities that contribute to its protective effects in biological systems. Its antioxidant activity involves scavenging reactive oxygen species and potentially upregulating endogenous antioxidant defense mechanisms. These properties may underlie some of its protective effects against oxidative stress-related conditions .

Metabolic Regulation

One of the most notable aspects of 7,8-dimethoxyflavone is its ability to regulate metabolic processes. It has been shown to reduce LDL cholesterol and triglyceride levels while increasing beneficial HDL cholesterol. Additionally, the compound demonstrates potential for improving glucose metabolism by lowering blood glucose levels and enhancing insulin sensitivity. These effects position 7,8-dimethoxyflavone as a candidate for managing metabolic disorders .

Neuroprotective Effects

7,8-Dimethoxyflavone exhibits neuroprotective properties, potentially safeguarding neuronal cells from various forms of damage and death. This protection may be mediated through its antioxidant activities, anti-inflammatory effects, and specific interactions with neuronal signaling pathways. The compound's ability to cross the blood-brain barrier, enhanced by its methoxylation pattern, may contribute to its efficacy in neurological applications .

Table 3: Biological Activities of 7,8-Dimethoxyflavone

ActivityEffectsPotential Applications
Anti-inflammatoryReduction of inflammatory mediatorsInflammatory disorders
AntioxidantScavenging of reactive oxygen speciesOxidative stress conditions
Metabolic RegulationDecreased LDL and triglycerides
Increased HDL
Improved glucose metabolism
Dyslipidemia
Diabetes
Metabolic syndrome
NeuroprotectionProtection of neuronal cells from deathNeurodegenerative disorders

Pharmacological Mechanisms

PPAR-γ Receptor Agonism

7,8-Dimethoxyflavone functions as an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that plays crucial roles in regulating lipid and glucose metabolism. This activity likely underlies many of the compound's metabolic effects, including its ability to modulate cholesterol levels and improve insulin sensitivity. PPAR-γ activation has implications for treating metabolic disorders, including type 2 diabetes and dyslipidemia .

Histone Deacetylase Inhibition

Research has demonstrated that 7,8-dimethoxyflavone inhibits histone deacetylase (HDAC) activity. HDACs are enzymes involved in the regulation of gene expression through modification of chromatin structure. By inhibiting these enzymes, 7,8-dimethoxyflavone may influence the expression of various genes involved in inflammation, metabolism, and cell survival, contributing to its diverse biological effects .

Tyrosine Kinase Modulation

7,8-Dimethoxyflavone has been found to inhibit tyrosine kinases, enzymes that regulate cell growth, proliferation, and differentiation. This inhibition may contribute to the compound's anti-inflammatory and potentially anti-cancer properties by modulating cellular signaling pathways critical for these processes .

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